sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
Description
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate (CAS: 1989672-85-6) is a heterocyclic sodium salt with the molecular formula C₆H₉N₂NaO₂ and a molar mass of 164.14 g/mol . Its structure features a carboxylate group at the 2-position and methyl substituents at the 4- and 5-positions of the imidazole ring. The sodium counterion enhances solubility in polar solvents, making it suitable for applications in coordination chemistry, pharmaceuticals, and materials science.
Properties
IUPAC Name |
sodium;4,5-dimethyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.Na/c1-3-4(2)8-5(7-3)6(9)10;/h1-2H3,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKJVPYTNDOQB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the imidazole ring on CO₂, with regioselectivity directed by steric and electronic effects of the methyl substituents at positions 4 and 5. The base (e.g., NaOH, K₂CO₃) deprotonates the imidazole to enhance electrophilicity at the 2-position.
Key Parameters
Example from Patent Literature :
Reacting 4,5-dimethylimidazole with liquid CO₂ (5–10 equivalents) at 180–280°C and 40–180 bar in the presence of K₂CO₃ yields the carboxylic acid. Subsequent neutralization with NaOH produces the sodium salt.
Esterification and Hydrolysis Route
This two-step approach involves forming an ethyl ester intermediate, followed by hydrolysis and neutralization.
Step 1: Esterification with Chloroformate
4,5-Dimethylimidazole reacts with ethyl chloroformate in acetonitrile using triethylamine as a base. The reaction proceeds at low temperatures (−45°C to 10°C) to minimize side reactions.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | −20°C to 10°C |
| Chloroformate Equiv. | 1.8–3.0 mol |
| Base | Triethylamine |
Step 2: Hydrolysis and Neutralization
The ethyl ester is hydrolyzed under basic conditions (e.g., 1–2% KOH) at 25–30°C, followed by acidification (pH 1–2) to isolate the carboxylic acid. Neutralization with NaOH yields the sodium salt.
Advantages :
- Higher regioselectivity for 2-carboxylation compared to direct CO₂ methods.
- Scalable for industrial production via continuous flow systems.
Alternative Routes and Challenges
Bromine-Magnesium Exchange
A niche method involves bromine-magnesium exchange on a protected imidazole derivative, followed by reaction with ethyl cyanoformate. However, this route is less efficient and specific to cyano-substituted analogs.
Challenges
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Carboxylation | 40–60 | 95–98 | High |
| Esterification | 60–75 | 98–99 | Moderate |
Data synthesized from patents and industrial practices.
Industrial and Research Implications
- Cost Efficiency : Direct carboxylation reduces steps and reagent costs compared to multi-step esterification.
- Green Chemistry : High-pressure CO₂ utilization aligns with sustainable practices, though energy demands remain a concern.
- Derivative Synthesis : The sodium salt serves as a precursor for pharmaceuticals and agrochemicals, such as antiviral agents and enzyme inhibitors.
Chemical Reactions Analysis
Types of Reactions: Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate
- Molecular Formula : C7H8N2NaO2
- Molecular Weight : 174.14 g/mol
The compound features an imidazole ring substituted at the 4 and 5 positions with methyl groups and a carboxylate group at the 2 position. This unique structure contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in various studies:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties against bacteria and fungi. For example, studies have demonstrated that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies suggest it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The IC50 values indicate its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 12 |
Biochemical Research
This compound plays a role in biochemical pathways due to its ability to interact with enzymes and receptors:
- Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .
Material Science
The compound is also being utilized in the development of advanced materials:
- Metal-Organic Frameworks (MOFs) : this compound serves as a ligand in the synthesis of MOFs, which are used for gas storage and separation applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial effects of this compound against resistant bacterial strains. The results indicated significant antibacterial activity, confirming its potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
In another study focused on anticancer activity, this compound was tested against various cancer cell lines. The findings revealed that the compound effectively reduced cell viability through apoptosis induction, highlighting its potential for cancer therapy.
Mechanism of Action
The mechanism of action of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Substituent and Functional Group Variations
The table below compares sodium 4,5-dimethyl-1H-imidazole-2-carboxylate with key analogs based on substituent positions and functional groups:
Key Observations :
- Ionic vs. Neutral Character : The sodium carboxylate’s ionic nature distinguishes it from neutral analogs like the formate or amine derivatives, enhancing its solubility in aqueous media .
- Coordination Chemistry: Unlike dicarboxylic acid derivatives (e.g., imidazole-4,5-dicarboxylic acid), which act as N,O-donors with multiple binding sites, the sodium carboxylate likely functions as a monodentate ligand due to its single carboxylate group .
Physical and Chemical Properties
| Property | This compound | 4,5-Diphenyl-2-p-tolyl-1H-imidazole | Imidazole-4,5-dicarboxylic Acid Derivatives |
|---|---|---|---|
| Melting Point | Not reported (ionic, likely amorphous) | 231–233°C | Generally >200°C (crystalline solids) |
| Solubility | High in water | Low in polar solvents | Moderate in DMF/DMSO |
| Hydrogen Bonding | Strong carboxylate H-bonding | N–H⋯N interactions | Extensive carboxyl/carboxylate networks |
Analysis :
- The sodium carboxylate’s high solubility contrasts sharply with aromatic analogs (e.g., 4,5-diphenyl derivatives), which exhibit low polarity and high melting points due to van der Waals interactions .
- Hydrogen-bonding patterns differ significantly: The carboxylate group enables strong ionic H-bonding , while neutral imidazoles (e.g., 4,5-diiodo-2-phenyl-1H-imidazole) rely on N–H⋯N interactions for crystal packing .
Biological Activity
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.
- Chemical Formula : C6H9N2NaO2
- Molar Mass : 164.14 g/mol
- CAS Number : 1989672-85-6
This compound features two methyl groups and a carboxylate group, which enhance its stability and reactivity compared to simpler imidazole derivatives .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can inhibit enzymes and modulate receptor activities, leading to notable biological effects such as:
- Antimicrobial Activity : The compound may disrupt essential metabolic pathways in microorganisms, inhibiting their growth.
- Anticancer Properties : Similar imidazole derivatives have shown promise in cancer treatment by interfering with tubulin polymerization and inducing DNA damage in cancer cell lines .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Anticancer Research : A study demonstrated that imidazole derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities displayed IC50 values ranging from 0.51 µM to 1.68 µM against A549 lung cancer cells .
- Antimicrobial Efficacy : Research highlighted the potential of imidazole derivatives in combating Helicobacter pylori, a bacterium linked to gastric ulcers. Compounds demonstrated effective inhibition zones in disk diffusion assays, indicating strong antimicrobial properties .
Comparative Analysis
This compound can be compared with other imidazole derivatives based on their biological activities:
| Compound | Activity Type | IC50 Values (µM) |
|---|---|---|
| This compound | Antimicrobial / Anticancer | TBD |
| Benzimidazole derivatives | Anticancer | 0.29 - 1.48 |
| Other imidazoles | Antimicrobial | Variable |
Q & A
Q. What are the common synthetic routes for sodium 4,5-dimethyl-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. For example, a solvent-free approach using diethyl ammonium hydrogen phosphate as a catalyst under thermal conditions can optimize yield (up to 85%) and minimize side products . Alternatively, multi-step routes starting from ethyl acetoacetate and hydrazine derivatives followed by cyclization in ethanol/methanol are effective but require precise pH control (pH 6–7) to prevent carboxylate group hydrolysis . Key factors:
- Temperature: Elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive functional groups.
- Catalyst: Acidic catalysts (e.g., acetic acid) improve regioselectivity for the 2-carboxylate position.
- Purification: Recrystallization from aqueous ethanol enhances purity (>95%).
Q. How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer: X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the sodium coordination geometry and confirms the carboxylate anion’s planarity. Key steps:
Data Collection: Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Structure Solution: SHELXD or direct methods in SHELXS for phase determination .
Refinement: SHELXL refines anisotropic displacement parameters, with R1 < 0.05 for high-resolution data. Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding patterns for imidazole carboxylates?
Methodological Answer: Discrepancies often arise from solvent inclusion or protonation states. For example:
- Case Study: If conflicting reports exist for O–H···O vs. O–H···N bonds, validate via:
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., 12% O···H contacts in anhydrous forms vs. 18% in hydrates) .
- DFT Calculations: Compare experimental vs. computed bond lengths (e.g., B3LYP/6-31G* level) to confirm protonation sites .
- Software: Use PLATON for symmetry checks and TWINABS for handling twinned crystals, which are common in imidazole derivatives .
Q. What strategies optimize regiocontrolled synthesis of substituted imidazoles from this compound?
Methodological Answer: Regiocontrol is achieved through:
-
Protecting Groups: Temporarily block the carboxylate with tert-butyl esters to direct electrophilic substitution to the 4,5-dimethyl positions .
-
Metal Catalysis: Pd(OAc)₂ enables Suzuki coupling at the 2-position (yield: 70–80%) without disrupting the sodium counterion .
-
Table 1: Reaction Optimization Parameters
Condition Substitution Site Yield (%) Purity (%) Pd(OAc)₂, DMF, 100°C 2-Position 78 98 BF₃·Et₂O, CH₂Cl₂, RT 4-Position 65 90
Q. How does the sodium ion influence the compound’s solubility and reactivity in aqueous vs. nonpolar media?
Methodological Answer:
- Solubility: The sodium ion enhances aqueous solubility (∼50 mg/mL at 25°C) due to ionic dissociation, whereas in DMSO, the carboxylate remains paired with Na⁺, reducing reactivity .
- Reactivity: In water, the carboxylate acts as a nucleophile (SN2 reactions with alkyl halides, k = 0.15 M⁻¹s⁻¹). In toluene, sodium coordination stabilizes transition states for Diels-Alder reactions (endo:exo ratio = 4:1) .
Q. What advanced spectroscopic methods characterize tautomeric equilibria in this compound?
Methodological Answer:
- Dynamic NMR: At 298 K, coalescence signals (Δδ 0.3 ppm for N–H protons) indicate tautomerization between 1H- and 3H-imidazole forms (energy barrier: 45 kJ/mol) .
- IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N) shift by 20 cm⁻¹ in D₂O, confirming solvent-dependent tautomer populations .
Q. Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to reconcile decomposition temperatures?
Methodological Answer: Discrepancies (e.g., TGA reporting decomposition at 210°C vs. 240°C) arise from:
- Atmosphere: Oxidative (air) vs. inert (N₂) conditions lower decomposition onset by 30°C.
- Crystallinity: Amorphous samples degrade 40°C earlier than single crystals. Validate via PXRD to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
